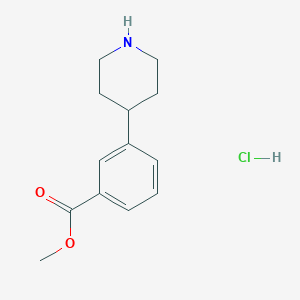

Methyl 3-(piperidin-4-yl)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-piperidin-4-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDUSKBEWVQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS No. 726185-54-2)

This technical guide provides a comprehensive overview of Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, details analytical characterization methods, and explores its applications in medicinal chemistry.

Introduction and Strategic Importance

This compound (CAS No. 726185-54-2) is a heterocyclic compound featuring a central piperidine ring linked to a methyl benzoate moiety at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. This specific intermediate is of particular interest as it provides a versatile platform for the synthesis of more complex molecules, particularly those targeting the central nervous system and other therapeutic areas. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 726185-54-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 255.74 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, under inert atmosphere | --INVALID-LINK-- |

| InChI Key | CTBDUSKBEWVQOC-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Purification

While multiple synthetic routes to 3-arylpiperidines exist, a common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction followed by deprotection. This approach offers high yields and good functional group tolerance. A plausible, detailed protocol is provided below.

Proposed Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Preparation of the N-Boc protected piperidine boronic acid pinacol ester.

-

Suzuki-Miyaura cross-coupling with methyl 3-bromobenzoate.

-

Deprotection of the N-Boc group and formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (N-Boc protected intermediate)

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF, add a solution of 3-(methoxycarbonyl)phenylmagnesium bromide (1.1 eq) in THF dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Dissolve the crude alcohol in trifluoroacetic acid at 0 °C and stir for 2 hours to effect dehydration.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Dissolve the resulting crude alkene mixture in methanol and subject to hydrogenation using 10% Pd/C under a hydrogen atmosphere (50 psi) for 16 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl 4-(3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate as a colorless oil.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of dichloromethane.

-

Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, during which a white precipitate should form.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.15 (br s, 2H, NH₂⁺), 8.01 (t, J = 1.6 Hz, 1H, Ar-H), 7.85 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H), 7.70 (d, J = 7.7 Hz, 1H, Ar-H), 7.55 (t, J = 7.8 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.35 (d, J = 12.5 Hz, 2H, piperidine-H), 3.00 (q, J = 12.5 Hz, 2H, piperidine-H), 2.85 (tt, J = 12.0, 3.5 Hz, 1H, piperidine-H), 1.90 (d, J = 13.0 Hz, 2H, piperidine-H), 1.75 (qd, J = 12.5, 4.0 Hz, 2H, piperidine-H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~166.0 (C=O), 144.5 (Ar-C), 132.0 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 52.5 (OCH₃), 43.0 (piperidine-C), 42.0 (piperidine-C), 30.0 (piperidine-C).

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Calculated for C₁₃H₁₇NO₂ [M+H]⁺: 220.1332; Found: 220.1335.

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): ~2950 (N-H stretch of amine salt), ~1720 (C=O stretch of ester), ~1600, 1480 (C=C aromatic ring stretches), ~1250 (C-O stretch).

High-Performance Liquid Chromatography (HPLC)

-

Method: A standard reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient (containing 0.1% TFA) would be suitable for purity analysis. The expected retention time will be dependent on the specific method parameters.

-

Purity: ≥97% (as specified by commercial suppliers).

Applications in Drug Discovery

The 3-(piperidin-4-yl)benzoate scaffold is a valuable starting point for the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a secondary amine on the piperidine ring and the ester group on the benzene ring, both of which can be readily functionalized.

Role as a Versatile Intermediate

This compound serves as a key intermediate in the synthesis of compounds targeting a range of receptors and enzymes. The secondary amine of the piperidine ring allows for N-alkylation or N-arylation to introduce diverse substituents, which can modulate the compound's pharmacological profile. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical space that can be explored.

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(piperidin-4-yl)benzoate Hydrochloride

A Comprehensive Framework for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a cornerstone physicochemical property. It dictates the bioavailability, manufacturability, and ultimately, the efficacy and safety of an active pharmaceutical ingredient (API). For ionizable compounds such as methyl 3-(piperidin-4-yl)benzoate hydrochloride, a comprehensive understanding of their solubility behavior is not just advantageous—it is imperative. This guide provides a detailed framework for characterizing the solubility of this and similar piperidine-containing API hydrochlorides, blending theoretical principles with practical, field-proven methodologies.

Physicochemical Characterization of this compound

A thorough understanding of the intrinsic properties of this compound is the first step in predicting and interpreting its solubility.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Parameters (Hypothetical Values for Illustrative Purposes):

| Parameter | Value (Estimated) | Significance |

| Molecular Weight | 255.74 g/mol | Essential for converting mass to molar concentrations. |

| pKa (Piperidine Nitrogen) | ~9.0 - 10.0 | Governs the ionization state of the molecule at different pH values, a primary determinant of aqueous solubility. |

| logP (Free Base) | ~2.5 - 3.5 | Indicates the lipophilicity of the non-ionized form, influencing its solubility in organic solvents and partitioning behavior. |

| Melting Point | >200 °C | A high melting point can suggest strong crystal lattice energy, which may correlate with lower intrinsic solubility. |

The Interplay of pH, pKa, and Aqueous Solubility

For a basic compound like methyl 3-(piperidin-4-yl)benzoate, its hydrochloride salt form is utilized to enhance aqueous solubility. The solubility is, however, highly dependent on the pH of the medium. The piperidine nitrogen, being basic, will be protonated at lower pH values, leading to the more soluble ionized form. As the pH increases and approaches the pKa of the piperidine nitrogen, the equilibrium shifts towards the un-ionized, and typically less soluble, free base.

This relationship can be visualized as follows:

Caption: The effect of pH on the solubility of a basic hydrochloride salt.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development and the required accuracy.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The gold standard for determining the true equilibrium solubility is the shake-flask method.[1][2][3] This method involves adding an excess of the solid compound to a solvent and agitating the suspension until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines.[4] Additional buffers at pH values around the expected pKa should also be included.

-

Addition of Compound: Add an excess of this compound to a known volume of each buffer in separate, sealed vials. A visual excess of solid material should be present.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the final pH of the saturated solution to confirm the pH at which the solubility was determined.[1]

Caption: Workflow for the shake-flask solubility determination method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[5][6] These methods measure the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer, where it may precipitate.[5][6] While faster, kinetic solubility values can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[5][7]

Factors Influencing the Solubility of this compound

Several factors beyond pH can significantly impact the solubility of this compound.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.[3]

-

Common Ion Effect: The presence of chloride ions from other sources in the formulation or dissolution medium can decrease the solubility of the hydrochloride salt by shifting the dissolution equilibrium.[1]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The thermodynamically most stable form will have the lowest solubility.[5] It is important to characterize the solid form used in solubility studies.

-

Organic Solvents: While the focus is often on aqueous solubility, understanding the solubility in organic solvents is crucial for formulation development, particularly for non-aqueous formulations or during synthesis and purification. The piperidine moiety imparts some polar character, while the benzoate portion is more lipophilic, suggesting solubility in a range of polar and non-polar organic solvents.[8]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical pH-Solubility Profile of this compound at 37 °C

| pH of Buffer | Final pH of Saturated Solution | Solubility (mg/mL) | Solubility (mM) | Solid Form After Equilibration |

| 1.2 | 1.25 | > 100 | > 391 | Hydrochloride Salt |

| 4.5 | 4.52 | 85 | 332 | Hydrochloride Salt |

| 6.8 | 6.75 | 15 | 58.7 | Hydrochloride Salt |

| 8.0 | 7.89 | 2.5 | 9.8 | Mixture of Salt and Free Base |

| 9.5 | 9.20 | 0.5 | 2.0 | Free Base |

This data can then be plotted to visualize the pH-solubility profile, which is a critical tool for formulation scientists.

Conclusion and Future Directions

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

1H NMR spectrum of Methyl 3-(piperidin-4-yl)benzoate hydrochloride

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-(piperidin-4-yl)benzoate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and a logical framework for spectral interpretation. We will deconstruct the spectrum by examining the distinct benzoate and piperidinium moieties, paying special attention to the diagnostic downfield shifts induced by the protonation of the piperidine nitrogen. The guide integrates established NMR principles with practical, field-proven methodologies to serve as an authoritative reference for the characterization of this and structurally related compounds.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a substituted aromatic ring and a saturated heterocyclic amine. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The hydrochloride salt form is often preferred for its improved stability and solubility in polar solvents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H nuclei) in a molecule, allowing for unambiguous confirmation of its identity and purity.

Molecular Structure and Proton Labeling

To facilitate a clear and systematic analysis, the protons of this compound are labeled as shown in the diagram below. This convention will be used throughout the guide.

Caption: Labeled structure for spectral assignment.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule can be understood by analyzing its constituent parts: the 1,3-disubstituted benzoate ring and the 4-substituted piperidinium ring. The presence of the hydrochloride salt is a critical factor influencing the chemical shifts of the piperidinium protons.[2][3]

The Benzoate Moiety

The benzoate portion of the molecule gives rise to signals in the aromatic and methyl ester regions of the spectrum.

-

Aromatic Protons (Hₐ, Hₑ, H𝒸, HᏧ): The four protons on the benzene ring are in distinct chemical environments. Their signals will appear in the typical aromatic region, generally between 7.2 and 8.5 ppm.[4][5]

-

Hₐ: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, likely appearing as a singlet or a narrow triplet around 8.2-8.4 ppm.

-

Hₑ and HᏧ: These protons are ortho and para to the piperidinyl group, respectively, and meta to the ester. They will appear as doublets or triplets in the range of 7.5-8.0 ppm.

-

H𝒸: This proton is situated between the two substituents and will likely appear as a triplet around 7.4-7.6 ppm.[6]

-

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and not coupled to any other protons. They will produce a sharp singlet, typically around 3.9 ppm.

The Piperidinium Moiety

The piperidine ring exists as a protonated piperidinium ion. This has a profound and diagnostically useful effect on the spectrum.

-

Effect of N-Protonation: The positive charge on the nitrogen atom strongly withdraws electron density from the adjacent alpha-carbons. Consequently, the protons attached to these carbons (H₂, H₆ ) are significantly deshielded and shifted downfield compared to a neutral piperidine.[2][3] This downfield shift is a key indicator of successful salt formation.[7]

-

Ammonium Proton (NH₂⁺): The two protons on the nitrogen will give rise to a signal that can be broad due to quadrupolar coupling and chemical exchange. In a solvent like DMSO-d₆, this peak is often observable between 8.5 and 9.5 ppm. In D₂O, these protons will exchange with deuterium, causing the signal to disappear.

-

Alpha-Protons (H₂, H₆): These four protons are chemically equivalent due to rapid ring flipping. They are adjacent to the deshielding NH₂⁺ group and are expected to appear as a broad multiplet significantly downfield in the aliphatic region, likely between 3.3 and 3.6 ppm.

-

Beta-Protons (H₃ₐ, H₃ₑ, H₅ₐ, H₅ₑ): The axial and equatorial protons at the 3 and 5 positions are diastereotopic and will have different chemical shifts. They will give rise to complex, overlapping multiplets further upfield, typically in the 1.8-2.2 ppm range.

-

Methine Proton (H₄): This single proton is attached to the carbon that links the two rings. It is expected to appear as a multiplet (likely a tt - triplet of triplets) around 3.0-3.3 ppm, shifted downfield due to the influence of the aromatic ring.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral data for this compound in a suitable solvent like DMSO-d₆.

| Proton Label(s) | Integration | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Notes |

| NH₂⁺ | 2H | 8.5 - 9.5 | broad s | - | Signal is exchangeable with D₂O and can be broad. |

| Hₐ | 1H | 8.2 - 8.4 | t or s | ~1.5 | Appears as a narrow triplet or singlet. |

| Hₑ | 1H | 7.9 - 8.1 | d | ~7.8 | Ortho coupling to Hc. |

| HᏧ | 1H | 7.7 - 7.9 | d | ~7.8 | Ortho coupling to Hc. |

| H𝒸 | 1H | 7.5 - 7.7 | t | ~7.8 | Triplet from coupling to He and Hd. |

| -OCH₃ | 3H | ~3.9 | s | - | Sharp singlet, characteristic of a methyl ester. |

| H₂, H₆ | 4H | 3.3 - 3.6 | m | - | Downfield shift due to adjacent NH₂⁺ group.[2][3] |

| H₄ | 1H | 3.0 - 3.3 | m (tt) | - | Methine proton, complex splitting. |

| H₃ₑ, H₅ₑ | 2H | 2.0 - 2.2 | m | - | Equatorial protons, typically downfield of axial. |

| H₃ₐ, H₅ₐ | 2H | 1.8 - 2.0 | m | - | Axial protons, complex overlapping signals. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure scientific integrity.

Caption: A standardized workflow for acquiring the ¹H NMR spectrum.

Methodology Details

-

Sample Preparation:

-

Step 1.1: Accurately weigh 10-15 mg of this compound.

-

Step 1.2: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts as it readily dissolves them and, being aprotic, slows the exchange rate of the N-H protons, often allowing for their clear observation.[8]

-

Step 1.3: Vortex the sample until the solid is completely dissolved. Transfer the clear solution to a 5 mm NMR tube.

-

-

Instrumental Setup & Acquisition (400 MHz Spectrometer):

-

Step 2.1: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Step 2.2: Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and resolving fine coupling patterns.

-

Step 2.3: Set the acquisition parameters. A standard single-pulse experiment is sufficient. Use a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Step 2.4: Acquire the spectrum. A total of 16 to 32 scans is typically adequate to achieve a high signal-to-noise ratio.

-

Data Processing and Interpretation Framework

Interpreting the spectrum involves a logical process of assigning each signal based on the predictions from Section 2.

Caption: A systematic approach to assigning spectral peaks.

Interpretation Walkthrough

-

Referencing: First, calibrate the spectrum. If tetramethylsilane (TMS) was added, set its signal to 0.00 ppm. Otherwise, reference the residual solvent peak of DMSO-d₆ to its known chemical shift (δ ≈ 2.50 ppm).

-

Identify Key Singlets: Locate the sharp 3-proton singlet around 3.9 ppm and assign it to the methyl ester (-OCH₃) group.

-

Deconstruct the Aromatic Region: Examine the region from ~7.4 to 8.4 ppm. Identify the four distinct signals corresponding to the aromatic protons. Use their chemical shifts and splitting patterns (doublets, triplets) to assign Hₐ, Hₑ, H𝒸, and HᏧ as predicted. Verify that the total integration for this region corresponds to 4 protons.

-

Assign the Piperidinium Protons:

-

Look for the broad, exchangeable 2H signal for the NH₂⁺ protons in the far downfield region (8.5-9.5 ppm).

-

Identify the most deshielded aliphatic signals, a 4H multiplet around 3.3-3.6 ppm, and assign them to the alpha-protons (H₂, H₆). Their downfield position is the hallmark of the piperidinium salt.[2]

-

Assign the remaining multiplets in the aliphatic region (~1.8-3.3 ppm) to H₄, H₃, and H₅ by carefully analyzing their integration and chemical shifts. 2D NMR techniques like COSY can be invaluable for confirming the connectivity within this complex spin system.[9]

-

-

Final Review: Sum the integrations of all assigned peaks to ensure they match the total number of protons in the molecule (18H).

Conclusion

The ¹H NMR spectrum of this compound presents a rich tapestry of information that is fully consistent with its molecular structure. The key diagnostic features are the distinct signals of the 1,3-disubstituted aromatic ring, the sharp singlet of the methyl ester, and, most critically, the significant downfield shift of the alpha-protons (H₂, H₆) of the piperidine ring. This deshielding effect serves as definitive evidence of the protonated state of the nitrogen atom, confirming the hydrochloride salt form. By following the systematic analysis and experimental protocols outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy for the unequivocal structural verification and purity assessment of this important pharmaceutical intermediate.

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

The Piperidine-Benzoate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Piperidine-Containing Benzoates

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, make it a highly sought-after scaffold in drug design.[1] When coupled with a benzoate moiety, this combination gives rise to a versatile class of molecules—piperidine-containing benzoates—with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of this chemical class, from rational design and synthesis to an in-depth analysis of their anticancer, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of their activity, supported by quantitative data, detailed experimental protocols, and visual workflows, to provide a holistic resource for researchers in the field.

The Strategic Advantage of the Piperidine-Benzoate Core

The therapeutic success of the piperidine scaffold is not accidental. Its six-membered saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding.[1] The benzoate group, an ester of benzoic acid, offers a planar aromatic ring and a carbonyl group, which can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions. The ester linkage itself can be a point of metabolic cleavage, potentially leading to prodrug strategies. The synergy between these two moieties creates a molecular architecture with significant potential for fine-tuning pharmacological activity.

Synthetic Pathways to Piperidine-Containing Benzoates

The synthesis of piperidine-containing benzoates can be approached through several strategic routes, often involving the coupling of a pre-functionalized piperidine with a benzoic acid derivative. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the piperidine and benzoate rings.

General Synthesis Workflow

A common and efficient method involves the esterification of a piperidinyl alcohol with a benzoic acid derivative. This can be achieved through various well-established coupling reactions.

Caption: General synthesis workflow for piperidine-containing benzoates.

Detailed Experimental Protocol: Synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate

This protocol provides a step-by-step method for the synthesis of a representative piperidine-containing benzoate.

Materials:

-

Methyl 4-(chlorocarbonyl)benzoate

-

Piperidine

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add piperidine (1.1 eq) and triethylamine (1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-(piperidin-1-ylcarbonyl)benzoate.

Diverse Biological Activities and Mechanisms of Action

Piperidine-containing benzoates have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.

Anticancer Activity

Several piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][4] The inclusion of a benzoate moiety can enhance this activity, often by influencing the molecule's ability to interact with key oncogenic targets.

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. Some derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and STAT-3 pathways.[4] Others can induce apoptosis (programmed cell death) by activating caspases.[4][5] For instance, certain benzoxazole-appended piperidine derivatives have demonstrated potent inhibition of EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy.[5]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 5. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to Methyl 3-(piperidin-4-yl)benzoate Hydrochloride in Drug Discovery

Introduction: The Piperidine Moiety as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1] Its prevalence is not coincidental; the six-membered saturated heterocycle offers a unique combination of properties that make it an invaluable building block for drug designers. The piperidine structure provides a three-dimensional framework that can be strategically functionalized to probe the complex topographies of biological targets.[2] Furthermore, the basic nitrogen atom within the ring is often crucial for establishing key interactions with receptors and enzymes, and it allows for the modulation of critical physicochemical properties such as solubility and lipophilicity, which in turn govern a drug candidate's pharmacokinetic profile.[3][4]

This guide focuses on a particularly strategic embodiment of the piperidine scaffold: Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2) . This building block masterfully combines the advantageous features of the piperidine ring with the synthetic versatility of a methyl benzoate group. The 4-substituted piperidine ensures that the appended phenyl group projects away from the core, allowing for diverse derivatization of the piperidine nitrogen without steric hindrance. The meta-disposition of the ester on the phenyl ring provides a distinct geometric vector for further chemical elaboration, enabling the exploration of chemical space in ways that ortho or para isomers cannot. This technical guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this pivotal building block for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Rationale

The utility of this compound as a building block is rooted in its inherent chemical and structural properties. The hydrochloride salt form ensures good solid-state stability and enhances its solubility in polar solvents, which is advantageous for handling and reaction setup.

| Property | Value/Description | Significance in Drug Discovery |

| CAS Number | 726185-54-2[5] | Unique identifier for unambiguous substance identification. |

| Molecular Formula | C₁₃H₁₈ClNO₂[5] | Defines the elemental composition. |

| Molecular Weight | 255.74 g/mol [5] | A moderate molecular weight that allows for significant further elaboration without violating Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | 68.2 Ų[1][4] | This value suggests a good potential for oral bioavailability and cell membrane permeability, including penetration of the blood-brain barrier, making it a suitable scaffold for CNS-targeting agents.[1][4] |

| Form | Solid | Ease of handling, weighing, and storage. |

| Key Structural Features | Secondary piperidine nitrogen, methyl ester, meta-substituted aromatic ring. | Provides two primary points for chemical diversification with distinct reactivity and spatial orientation. |

The causality behind its effectiveness lies in this trifecta of features:

-

The Secondary Amine: The piperidine nitrogen (pKa of the conjugate acid is typically ~11)[3] serves as a key nucleophilic handle. It readily undergoes a variety of transformations, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for the facile introduction of diverse substituents.

-

The Methyl Ester: This group is a versatile precursor for a range of functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol for further modification.

-

The 4-Substituted meta-Benzoate Pattern: This specific substitution pattern is crucial. The piperidine ring acts as a non-planar, conformationally flexible linker that orients the benzoate moiety in a well-defined vector. This is critical for positioning functional groups in the correct orientation to interact with specific binding pockets within a biological target.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through one of two primary strategic pathways, starting from either a pyridine or a protected piperidine precursor.

Strategy 1: Catalytic Hydrogenation of a Pyridine Precursor

This is a robust and common method for the synthesis of piperidines. The aromatic pyridine ring is reduced to the saturated piperidine ring under catalytic hydrogenation conditions.

Caption: Workflow for the synthesis via catalytic hydrogenation.

Detailed Protocol:

-

Hydrogenation: To a solution of Methyl 3-(pyridin-4-yl)benzoate in a suitable solvent such as methanol or ethanol, a hydrogenation catalyst (e.g., 5-10 mol% Platinum(IV) oxide or Raney Nickel) is added in a high-pressure reactor.[6][7]

-

The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 3-5 atmospheres.[6]

-

The reaction mixture is stirred vigorously at room temperature until hydrogen uptake ceases, indicating the completion of the reaction (typically 12-24 hours).

-

The reaction mixture is carefully filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude Methyl 3-(piperidin-4-yl)benzoate as an oil or solid.

-

Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrogen chloride (e.g., 2M in diethyl ether or 4M in 1,4-dioxane) is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.[2]

Causality Behind Experimental Choices:

-

Catalyst Choice: Platinum and Nickel catalysts are highly effective for the reduction of aromatic heterocycles. The choice between them can depend on cost, availability, and sensitivity of other functional groups.

-

Solvent: Low molecular weight alcohols are excellent solvents for both the starting material and the product and are stable under hydrogenation conditions.

-

Pressure: While some hydrogenations can be performed at atmospheric pressure, elevated pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

-

Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which is often an oil.

Strategy 2: Coupling and Deprotection

This strategy builds the molecule in a more modular fashion, often starting with a pre-functionalized and protected piperidine ring. A common approach involves a Suzuki coupling followed by deprotection of the piperidine nitrogen.

Caption: Workflow for synthesis via Suzuki coupling and deprotection.

Detailed Protocol:

-

Preparation of Boronic Ester: N-Boc-piperidin-4-one is converted to its enol triflate, which is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the N-Boc-piperidine-4-boronic acid pinacol ester.

-

Suzuki Coupling: The N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq) and Methyl 3-bromobenzoate (1.1 eq) are dissolved in a solvent system such as 1,4-dioxane and water.

-

A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, N-Boc-4-(3-(methoxycarbonyl)phenyl)piperidine, is purified by column chromatography.

-

Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol, ethyl acetate, or dichloromethane).[8][9]

-

An excess of a strong acid, typically a solution of HCl in dioxane or diethyl ether, is added.[8]

-

The mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC.

-

The solvent is often removed under reduced pressure, or the product is precipitated by the addition of a non-polar solvent like diethyl ether.

-

The solid this compound is collected by filtration, washed with a non-polar solvent, and dried.[2]

Causality Behind Experimental Choices:

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen that is stable to the conditions of the Suzuki coupling but can be easily removed under acidic conditions without affecting the methyl ester.[8]

-

Suzuki Coupling: This is a highly reliable and versatile C-C bond-forming reaction with a broad functional group tolerance, making it ideal for coupling the two key fragments.

-

Acidic Deprotection: Treatment with a strong acid like HCl protonates the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and the formation of the desired hydrochloride salt in a single step.

Applications in Drug Discovery: A Case Study of Niraparib

The strategic value of this compound is powerfully illustrated by its role as a key intermediate in the synthesis of Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[10][11]

The synthesis of Niraparib involves the construction of a complex indazole carboxamide moiety, which is then coupled to the piperidine scaffold. The 3-(piperidin-4-yl)benzoate portion of the building block is ultimately transformed into the 2-[4-((3S)-3-piperidinyl)phenyl] part of the final drug.

Caption: Simplified workflow showing the transformation of the building block in Niraparib synthesis.

In a typical synthetic route, the methyl ester of our building block is first hydrolyzed to the corresponding carboxylic acid. This carboxylic acid then undergoes further transformations, often involving Curtius rearrangement or similar reactions, to install an amine on the phenyl ring. This amine then serves as the nucleophile for building the indazole portion of Niraparib. The piperidine nitrogen is typically protected during these steps and deprotected in the final stages of the synthesis.[3]

The choice of the meta-substituted pattern in the building block is critical for the final geometry of Niraparib, ensuring the correct spatial relationship between the piperidine ring and the indazole carboxamide pharmacophore for optimal binding to the PARP enzyme.

Core Reactions and Synthetic Utility

Beyond its use in specific multi-step syntheses, this compound is a versatile starting point for creating libraries of compounds for screening. The two main handles for derivatization are the piperidine nitrogen and the methyl ester.

Reactions at the Piperidine Nitrogen

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, ACN) provides N-alkylated derivatives.

-

N-Arylation (Buchwald-Hartwig Amination): Coupling with aryl halides or triflates using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, BINAP) and a base (e.g., NaOtBu, Cs₂CO₃) affords N-aryl derivatives.[12] This reaction is a cornerstone of modern medicinal chemistry for creating C-N bonds.[12]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides N-alkyl derivatives in a highly efficient manner.

-

Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates in the presence of a base yields amides, sulfonamides, and ureas, respectively.

Reactions at the Methyl Ester

-

Saponification (Hydrolysis): Treatment with a base such as lithium hydroxide or sodium hydroxide in an aqueous alcohol solution readily converts the methyl ester to the corresponding carboxylic acid. This is often the first step to enable amide bond formation.

-

Amide Coupling: The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.

-

Reduction: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that embodies key principles of modern drug design. Its pre-validated "privileged" piperidine core, combined with two orthogonal and highly versatile synthetic handles, provides an efficient starting point for the synthesis of complex molecules. The defined stereochemistry and spatial orientation of its functional groups allow for the rational design of ligands that can effectively interact with biological targets. As demonstrated by its crucial role in the synthesis of the PARP inhibitor Niraparib, this building block provides a reliable and efficient pathway to high-value pharmaceutical agents. For researchers in drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the development of the next generation of therapeutics.

References

- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]

- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 4. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 7. CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. medkoo.com [medkoo.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Exploring the Therapeutic Potential of Methyl 3-(piperidin-4-yl)benzoate Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics across numerous disease areas. Its prevalence underscores its utility as a versatile scaffold, capable of engaging a wide range of biological targets with high affinity and specificity. This guide focuses on a specific, yet promising, chemical entity: Methyl 3-(piperidin-4-yl)benzoate and its derivatives. While direct biological data on this parent compound is nascent, its structural features suggest a high probability of interaction with several key therapeutic targets implicated in central nervous system (CNS) disorders and oncology. This document serves as a comprehensive technical roadmap for researchers aiming to unlock the therapeutic potential of this chemical series. We will delve into a hypothesis-driven approach to target identification, outline detailed experimental workflows for target validation and lead optimization, and provide insights into preclinical development strategies.

Introduction: The Piperidine Scaffold and the Promise of Methyl 3-(piperidin-4-yl)benzoate Derivatives

The piperidine ring is a saturated heterocycle that is a privileged scaffold in drug discovery, present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with protein binding pockets.

Methyl 3-(piperidin-4-yl)benzoate presents a unique combination of a flexible piperidine ring and a rigid aromatic system, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Based on a comprehensive analysis of existing piperidine-based drugs and clinical candidates, we hypothesize that derivatives of Methyl 3-(piperidin-4-yl)benzoate are likely to show activity in two primary therapeutic areas: Central Nervous System (CNS) disorders and Oncology.

This guide will provide a structured, yet flexible, framework for a drug discovery campaign centered on this chemical series, from initial target validation to preclinical candidate selection.

Hypothesis-Driven Target Identification

Given the structural alerts within the Methyl 3-(piperidin-4-yl)benzoate core, we can rationally prioritize several high-value target classes for initial screening.

Central Nervous System (CNS) Targets

The 4-substituted piperidine motif is a classic feature of many CNS-active compounds.

-

Dopamine and Serotonin Receptors: Many antipsychotic drugs are multi-target ligands that modulate dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[2][3] The piperidine core can act as a key pharmacophore to engage these G-protein coupled receptors (GPCRs).

-

Acetylcholinesterase (AChE): The piperidine ring is a central component of the blockbuster Alzheimer's disease drug, Donepezil, which functions by inhibiting AChE.[1]

Oncology Targets

Recent discoveries have highlighted the utility of piperidine-containing molecules in oncology.

-

Receptor Tyrosine Kinases (RTKs): The piperidine scaffold can be elaborated to target the ATP-binding site of kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[4][5]

-

Epigenetic Modulators: Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is an emerging target in hormone-dependent cancers, and piperidin-4-one derivatives have been identified as potent inhibitors.[6][7]

-

Protein-Protein Interaction (PPI) Disruptors: The c-Myc/Max interaction is a critical driver of many cancers, and piperidine-containing small molecules have been developed to disrupt this interaction.[8]

The following diagram illustrates the proposed initial target exploration strategy:

References

- 1. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. attogene.com [attogene.com]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Benzoylpiperidine Fragment: A Privileged Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenyl(piperidin-4-yl)methanone, commonly referred to as the benzoylpiperidine fragment, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged structure"—a molecular framework with the inherent ability to bind to a multitude of diverse biological targets.[1][2] This guide provides a comprehensive exploration of the benzoylpiperidine core, from its fundamental synthetic strategies to its profound impact on the development of therapeutics for a wide spectrum of diseases, including cancer, neuropsychiatric disorders, and neurodegenerative conditions.[3]

The Benzoylpiperidine Core: A Synthesis of Stability and Versatility

The widespread appeal of the benzoylpiperidine fragment in drug design can be attributed to several key features. It is metabolically stable, a crucial attribute for any potential drug candidate, ensuring a longer duration of action and predictable pharmacokinetic profile. Furthermore, it is considered a potential bioisostere of the piperazine ring, offering a reliable and feasible alternative for chemical modification in structure-activity relationship (SAR) studies.[1] The synthesis of this scaffold is often straightforward, utilizing readily available and cost-effective reagents, which further enhances its attractiveness in drug discovery programs.[2]

Synthetic Strategies: Building the Benzoylpiperidine Framework

The construction of benzoylpiperidine-containing molecules can be broadly approached through two main strategies: the introduction of a pre-formed benzoylpiperidine unit or the sequential construction of the benzoyl moiety onto a piperidine ring.

General Synthetic Workflows

A common method involves the N-alkylation or N-acylation of a commercially available 4-benzoylpiperidine precursor. This approach allows for the facile introduction of diversity at the piperidine nitrogen, enabling the exploration of a wide range of chemical space.

Alternatively, the synthesis can commence from isonipecotic acid or its derivatives, where the benzoyl group is introduced via reactions such as Friedel-Crafts acylation. This route offers flexibility in modifying both the piperidine and the benzoyl portions of the molecule.[1]

Experimental Protocol: Synthesis of 1-Benzoylpiperidine

This protocol outlines a standard procedure for the N-acylation of piperidine to yield 1-benzoylpiperidine.

Materials:

-

Piperidine

-

Benzoyl chloride

-

Aqueous sodium hydroxide (NaOH) solution (10%)

-

Dichloromethane (CH₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve piperidine (1.0 equivalent) in dichloromethane in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide.

-

Add benzoyl chloride (1.05 equivalents) dropwise to the vigorously stirring biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[3]

Therapeutic Applications of the Benzoylpiperidine Scaffold

The benzoylpiperidine fragment is a key pharmacophore in a diverse array of therapeutic agents, targeting a wide range of biological pathways implicated in various diseases.

Anticancer Agents

Benzoylpiperidine derivatives have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression.

Tankyrase Inhibitors: Tankyrases (TNKS) are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in many cancers. Benzoylpiperidine-based inhibitors have been developed to target tankyrases, thereby disrupting this pathway and inhibiting cancer cell growth.[4]

Monoacylglycerol Lipase (MAGL) Inhibitors: Monoacylglycerol lipase (MAGL) is another important target in oncology. MAGL inhibitors containing the benzoylpiperidine scaffold have demonstrated significant antiproliferative activity in various cancer cell lines.[1]

Caption: Wnt/β-catenin signaling and inhibition by benzoylpiperidine-based tankyrase inhibitors.

Antipsychotic Agents

The benzoylpiperidine moiety is a hallmark of many atypical antipsychotic drugs. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a dual action that is believed to contribute to their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects.[1]

Caption: Antipsychotic mechanism via D2 and 5-HT2A receptor antagonism.

Neuroprotective Agents

The benzoylpiperidine scaffold is also found in compounds with neuroprotective properties. A key target in this area is the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. Ligands that activate the sigma-1 receptor have been shown to modulate calcium signaling, reduce oxidative stress, and promote neuronal survival.[4]

Caption: Neuroprotective signaling of benzoylpiperidine sigma-1 receptor agonists.

Structure-Activity Relationships (SAR)

The versatility of the benzoylpiperidine scaffold allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Key modifications often involve:

-

Substitutions on the Benzoyl Ring: Altering the electronic and steric properties of the benzoyl ring can significantly impact target binding affinity and selectivity.

-

Modifications of the Piperidine Ring: Introducing substituents on the piperidine ring can influence the molecule's conformation and interactions with the target protein.

-

Derivatization of the Piperidine Nitrogen: The piperidine nitrogen provides a convenient handle for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties and target engagement.[5]

Pharmacokinetics and Toxicological Profile

A comprehensive understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological properties of benzoylpiperidine derivatives is essential for their development as safe and effective drugs.

Comparative Pharmacokinetic Data

The following table presents a summary of key pharmacokinetic parameters for representative benzoylpiperidine-containing drugs from different therapeutic classes.

| Drug | Therapeutic Class | T½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) | Reference |

| Lenperone | Antipsychotic | 18-32 | 0.4-0.8 | 10-20 | ~40 | [6] |

| G007-LK | Anticancer (Tankyrase Inhibitor) | 4.5 | 1.2 | 3.4 | 80 (mice) | [7] |

| JW651 | Anticancer (MAGL Inhibitor) | - | - | - | 73 (rat) | [8] |

T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability. Data are approximate and may vary depending on the study conditions.

General Toxicological Considerations

While the benzoylpiperidine scaffold itself is generally considered to have a favorable safety profile, the overall toxicity of a drug molecule is dependent on the entire chemical structure and its interactions with biological systems. Potential toxicities can arise from off-target effects or the formation of reactive metabolites. Therefore, thorough toxicological evaluation is a critical component of the drug development process for any new benzoylpiperidine derivative.

Conclusion

The benzoylpiperidine fragment continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its privileged structural features, coupled with its synthetic tractability, have enabled the discovery and development of a wide range of clinically important drugs. A deep understanding of its synthesis, structure-activity relationships, and mechanisms of action across different therapeutic areas is crucial for the continued innovation of novel and improved medicines for the benefit of patients worldwide.

References

- 1. sartorius.com [sartorius.com]

- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.9. Cell Viability Assay and Neuroprotective Activity Evaluation [bio-protocol.org]

- 6. Lenperone - Wikipedia [en.wikipedia.org]

- 7. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]

safety and handling of Methyl 3-(piperidin-4-yl)benzoate hydrochloride

An In-depth Technical Guide to the Safe Handling of Methyl 3-(piperidin-4-yl)benzoate hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the safe handling, storage, and emergency management of this compound (CAS No: 726185-54-2). As a specialized chemical intermediate in research and drug development, a thorough understanding of its potential hazards—derived from its structural motifs—is critical for ensuring laboratory safety. This guide synthesizes data from structural analogs and related compounds to establish a robust safety protocol.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound incorporating a piperidine ring linked to a methyl benzoate group. While comprehensive experimental data for this specific salt is not widely published, its chemical properties can be inferred from its structure and available data on related molecules.

| Property | Value / Information | Source |

| CAS Number | 726185-54-2 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from related salts |

| Storage Temp. | Recommended 2-8°C | [2] (for isomer) |

| Sensitivity | Potentially moisture-sensitive | [2] (for isomer) |

Hazard Assessment and Inferred GHS Classification

A specific Safety Data Sheet (SDS) with full GHS classification for this compound is not consistently available. Therefore, a hazard assessment must be conducted by evaluating its primary structural components: the piperidine ring and the methyl benzoate moiety.

-

Piperidine Core: The piperidine heterocycle is the dominant driver of the hazard profile. Piperidine itself is classified as a highly flammable, corrosive, and toxic substance. It is known to cause severe skin burns and eye damage, and it is toxic if inhaled or in contact with skin.[3][4][5][6]

-

Methyl Benzoate Moiety: Methyl benzoate is less hazardous but is noted as being harmful if swallowed and can cause irritation.[7]

-

Hydrochloride Salt: The hydrochloride form suggests good water solubility but also introduces acidic properties that can contribute to irritation.

Based on these analogs and related structures, the following GHS classification should be conservatively assumed for handling protocols.[8][9][10]

| GHS Classification | Pictogram | Signal Word | Hazard Statements (Inferred) |

| Acute Toxicity | GHS06 | Danger | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

This conservative classification is a self-validating safety system; by preparing for the highest probable risk based on structural alerts, researchers are protected even in the absence of specific toxicological data.

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred toxicity and corrosivity, stringent exposure controls are mandatory. The primary objective is to prevent any direct contact with the substance and to control airborne concentrations.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical in the immediate vicinity of the work area.[12]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves, such as nitrile, tested according to EN 374.[4] Always inspect gloves for integrity before use and change them immediately if contamination occurs.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[4][12]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is recommended.[6]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[12]

Caption: Required engineering controls and PPE for handling the compound.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling and storage of this compound.

Handling Solid Compound:

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the compound.

-

Aliquotting: Open the container inside the fume hood. Use non-sparking tools to handle the solid.[3][12] Avoid creating dust. If the compound is static, use an anti-static gun.

-

Weighing: Weigh the required amount in a tared container. Close the primary container immediately after aliquotting.

-

Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

-

Cleanup: Clean all tools and the work surface thoroughly after use. Dispose of any contaminated materials as hazardous waste.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[2][3]

-

Environment: Keep in a cool, dry, and well-ventilated area, designated for corrosive and toxic substances.[2][4] A recommended storage temperature is 2-8°C.[2]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[12]

-

Inert Atmosphere: For long-term stability and to prevent degradation from moisture, storage under an inert gas like argon is advisable.[2]

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[8]

Spill Response:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Isolate & Ventilate: Isolate the spill area. Ensure ventilation is adequate (fume hood). Remove all ignition sources.[3][11]

-

Contain: For a small spill, cover with a non-flammable absorbent material like sand or diatomaceous earth.[3]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[12]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

Report: Report the incident to the laboratory supervisor and EHS department.

Caption: Decision flowchart for managing a chemical spill.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). Do not use a heavy water stream.[6]

-

Hazards: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[12] Vapors may be flammable.[3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Dispose of contents and containers in accordance with local, regional, and national regulations.

-

Do not dispose of into the environment or down the drain.

-

Waste should be collected in clearly labeled, sealed containers and handled by a licensed professional waste disposal service.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. chemos.de [chemos.de]

- 5. carlroth.com [carlroth.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)benzoate Hydrochloride: A Key Scaffold for CNS Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-(piperidin-4-yl)benzoate hydrochloride, a pivotal building block for researchers and professionals engaged in the field of medicinal chemistry and drug development. With its versatile piperidine and benzoate moieties, this compound serves as a valuable scaffold, particularly in the discovery of novel therapeutics targeting the central nervous system (CNS).

Core Compound Characteristics

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structure, featuring a piperidine ring connected to a methyl benzoate group at the meta position, provides a unique three-dimensional framework that is amenable to a wide range of chemical modifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 255.74 g/mol | [1][2][] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1][2][] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| CAS Number | 726185-54-2 | [2][][4] |

Structural Representation

The chemical structure of this compound is depicted below, illustrating the connectivity of the piperidine and methyl benzoate fragments, along with the hydrochloride salt form.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process that leverages well-established organic reactions. A common and efficient strategy involves a Suzuki cross-coupling reaction to form the crucial carbon-carbon bond between the aromatic and piperidine rings, followed by esterification.

Synthetic Pathway Overview

The general synthetic approach is outlined below. This pathway offers a modular approach, allowing for the synthesis of various analogs by changing the coupling partners.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Suzuki Cross-Coupling The Suzuki coupling reaction is a powerful method for forming C-C bonds.[5][6]

-

To a solution of 3-bromobenzoic acid and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(piperidin-4-yl)benzoic acid.

Step 2: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

-

Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield 3-(piperidin-4-yl)benzoic acid as its corresponding salt.

Step 3: Esterification The carboxylic acid is converted to its methyl ester via Fischer esterification.[7][8][9]

-

Suspend the 3-(piperidin-4-yl)benzoic acid salt in methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until ester formation is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the crude methyl 3-(piperidin-4-yl)benzoate.

Step 4: Salt Formation The final hydrochloride salt is prepared to improve stability and handling.

-

Dissolve the crude methyl 3-(piperidin-4-yl)benzoate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Purification Strategies

Purification of the final product and intermediates is crucial to ensure high purity. Common techniques include:

-

Recrystallization: Effective for solid compounds to remove impurities.

-

Column Chromatography: Utilized to separate the desired product from byproducts and unreacted starting materials based on polarity.

-

Extraction: An aqueous workup is essential after many reaction steps to remove inorganic salts and water-soluble impurities.

Analytical Characterization